molecular formula C28H25N5O3 B11016932 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B11016932
M. Wt: 479.5 g/mol
InChI Key: MMEFKWAEXBIEIV-UHFFFAOYSA-N
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Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines isoindoloquinazoline and benzimidazole moieties, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Isoindoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoindoloquinazoline core.

    Introduction of the Benzimidazole Moiety: The benzimidazole group is introduced through a coupling reaction with the isoindoloquinazoline intermediate.

    Final Coupling and Amide Formation: The final step involves coupling the intermediate with a propanamide derivative to form the target compound.

Industrial production methods would require optimization of these steps to ensure high yield and purity, often involving the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide include other isoindoloquinazoline and benzimidazole derivatives. These compounds may share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of the target compound lies in its combined structure, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C28H25N5O3

Molecular Weight

479.5 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)propanamide

InChI

InChI=1S/C28H25N5O3/c1-16(2)25-30-21-12-11-17(15-22(21)31-25)29-24(34)13-14-32-26-18-7-3-4-8-19(18)28(36)33(26)23-10-6-5-9-20(23)27(32)35/h3-12,15-16,26H,13-14H2,1-2H3,(H,29,34)(H,30,31)

InChI Key

MMEFKWAEXBIEIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Origin of Product

United States

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